13-Hexacosanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hexacosanone typically involves the oxidation of the corresponding alcohol, 13-Hexacosanol. This can be achieved using various oxidizing agents such as chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4) or pyridinium chlorochromate (PCC). The reaction is generally carried out under controlled conditions to ensure the selective oxidation of the alcohol to the ketone.
Industrial Production Methods
On an industrial scale, this compound can be produced through the catalytic dehydrogenation of 13-Hexacosanol. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures. The dehydrogenation reaction removes hydrogen atoms from the alcohol, resulting in the formation of the ketone.
Chemical Reactions Analysis
Types of Reactions
13-Hexacosanone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group in this compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), sulfuric acid (H2SO4), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX), where R is an alkyl or aryl group and X is a halide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 13-Hexacosanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
13-Hexacosanone has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of long-chain ketones and their derivatives.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 13-Hexacosanone involves its interaction with various molecular targets and pathways. In biological systems, it can modulate lipid metabolism by interacting with enzymes involved in fatty acid oxidation and synthesis. Additionally, its carbonyl group can form reversible covalent bonds with nucleophilic residues in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Hexacosanone: Another long-chain ketone with a similar structure but differing in the position of the carbonyl group.
Hexacosane: A long-chain alkane with no carbonyl group, making it less reactive compared to 13-Hexacosanone.
Hexacosanol: The corresponding alcohol of this compound, which can be oxidized to form the ketone.
Uniqueness
This compound is unique due to its specific position of the carbonyl group, which influences its reactivity and interactions with other molecules. This distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
120134-49-8 |
---|---|
Molecular Formula |
C26H52O |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
hexacosan-13-one |
InChI |
InChI=1S/C26H52O/c1-3-5-7-9-11-13-15-17-19-21-23-25-26(27)24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3 |
InChI Key |
MTZZHSMIOVNDIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.